molecular formula C12H6Cl2N2 B13006275 2-Chloro-4-(2-chlorophenyl)nicotinonitrile

2-Chloro-4-(2-chlorophenyl)nicotinonitrile

Cat. No.: B13006275
M. Wt: 249.09 g/mol
InChI Key: YVQQJHOZHLTEHA-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-(2-chlorophenyl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 2-chlorobenzene under specific conditions. One method involves dissolving N-oxo niacinamide in an organic solvent and adding thionyl chloride dropwise at 15 ± 5°C. The mixture is then stirred and heated to various temperatures, ultimately reaching 95-100°C. The reaction mixture is then cooled, and the product is isolated by filtration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of recyclable solvents and reagents, such as thionyl chloride, makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, organic bases, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-4-(2-chlorophenyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinonitrile derivatives such as:

Uniqueness

2-Chloro-4-(2-chlorophenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

2-chloro-4-(2-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H

InChI Key

YVQQJHOZHLTEHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Cl

Origin of Product

United States

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